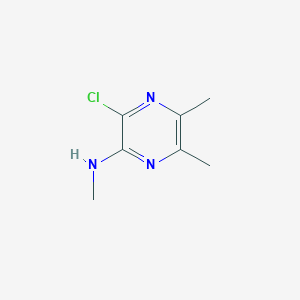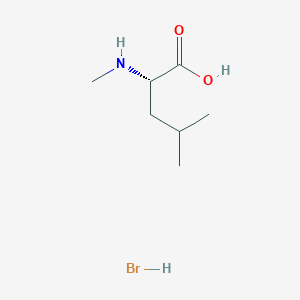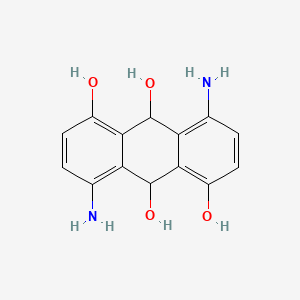
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol is an organic compound with the molecular formula C14H14N2O4. This compound is known for its unique structure, which includes two amino groups and four hydroxyl groups attached to an anthracene backbone. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and exhibits interesting chemical properties due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced further to form dihydro derivatives.
Substitution: Amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Acyl chlorides or alkyl halides are used in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of 4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar structure but with quinone groups instead of hydroxyl groups.
1,4-Diamino-2,3-dihydroanthracene-9,10-dione: Another derivative with different substitution patterns.
Uniqueness
4,8-Diamino-9,10-dihydroanthracene-1,5,9,10-tetrol is unique due to the specific arrangement of amino and hydroxyl groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
93778-47-3 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4,8-diamino-9,10-dihydroanthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C14H14N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,13-14,17-20H,15-16H2 |
InChI Key |
NABHKBGZIKOEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(C3=C(C=CC(=C3C(C2=C1N)O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
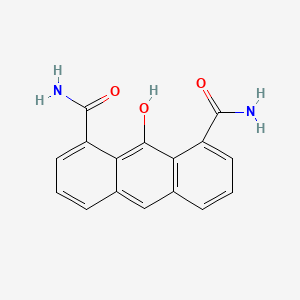
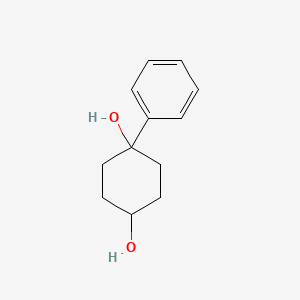
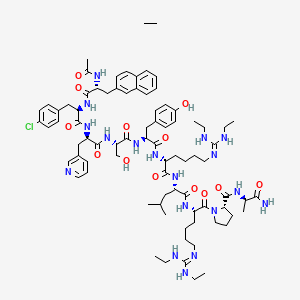
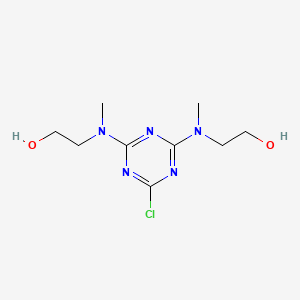
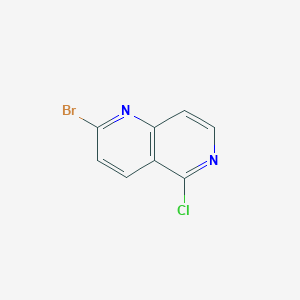
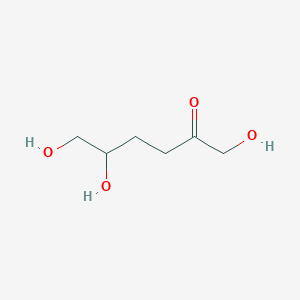
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)

